

A Technical Guide to the Physicochemical Properties and Structural Analysis of Monosodium Hexanedioate

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Compound of Interest

Compound Name: *Hexanedioic acid, sodium salt (1:)*

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This technical guide provides a comprehensive overview of **hexanedioic acid, sodium salt (1:)**, also known as monosodium adipate. The document details its chemical and physical properties, synthesis, and the methodologies for its structural characterization. While specific crystallographic data for the monosodium salt is not readily available in public databases, this guide presents analogous data from a related adipate salt to illustrate the expected structural parameters.

Chemical and Physical Properties

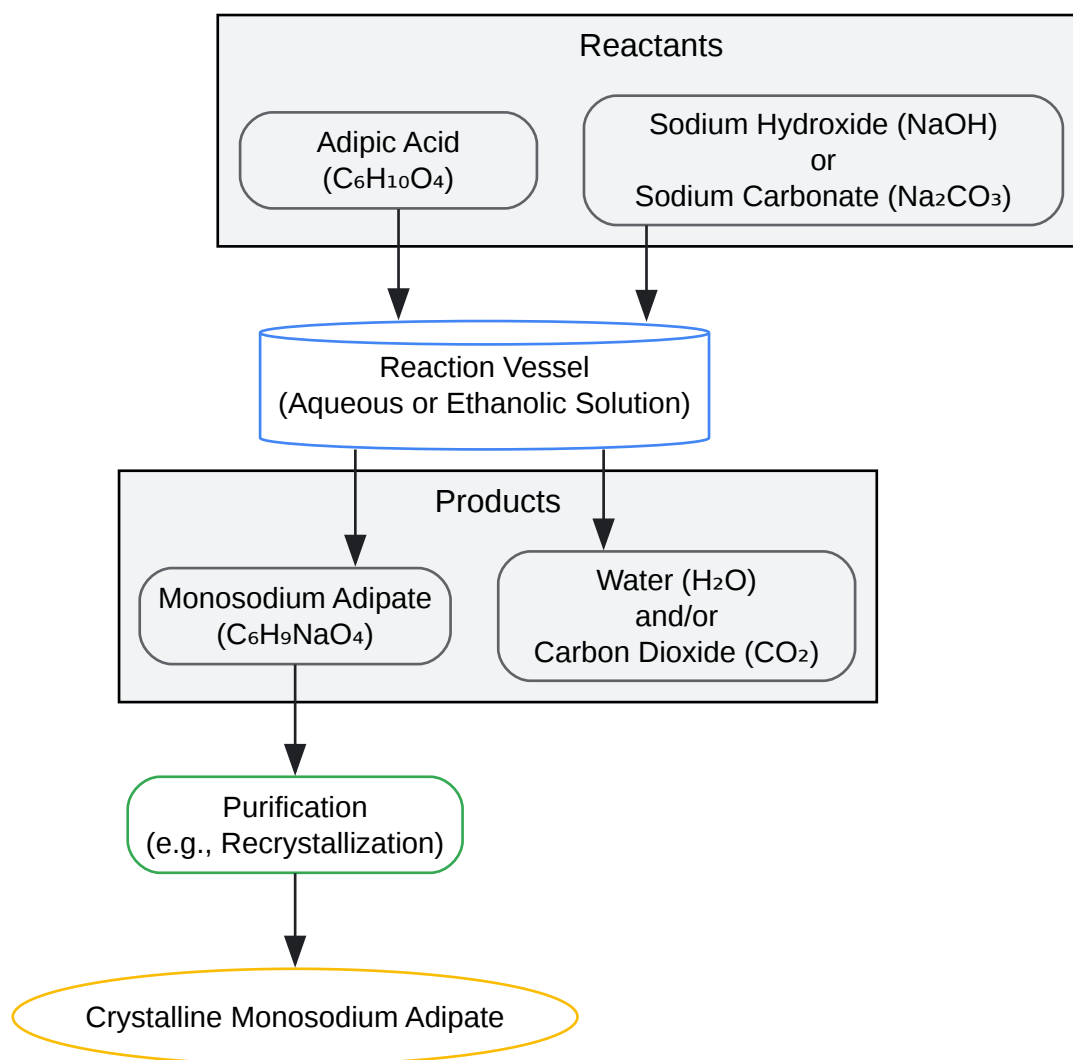
Hexanedioic acid, more commonly known as adipic acid, is a dicarboxylic acid with the chemical formula $C_6H_{10}O_4$ [1][2][3]. Its salts are referred to as adipates. The monosodium salt, **hexanedioic acid, sodium salt (1:)**, indicates a 1:1 molar ratio of the adipate anion to the sodium cation. The disodium salt is also a common form [4][5][6][7][8].

The properties of both monosodium and disodium adipate are summarized in the table below for comparative purposes.

Property	Monosodium Adipate	Disodium Adipate
IUPAC Name	Sodium;6-oxo-6-(sodiooxy)hexanoic acid	Disodium;hexanedioate[7]
Other Names	Monosodium adipate, Adipic acid hydrogen sodium salt[9][10]	Sodium adipate, Disodium hexanedioate[4]
CAS Number	18996-34-4[9][10]	7486-38-6[4][5][7]
Molecular Formula	C ₆ H ₉ NaO ₄ [9]	C ₆ H ₈ Na ₂ O ₄ [4][5][6]
Molecular Weight	168.124 g/mol [9]	190.106 g/mol [4]
Appearance	White powder[10]	White to off-white powder or crystals[4]
InChI	InChI=1S/C6H10O4.Na/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+1/p-1[9]	InChI=1S/C6H10O4.2Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);/q;2*+1/p-2[4][7]
SMILES	OC(=O)CCCCC(=O)O[Na][9]	C(CCC(=O)[O-])CC(=O)[O-].[Na+].[Na+][5][6]

Synthesis of Sodium Adipate

The synthesis of sodium adipate salts is typically achieved through a straightforward acid-base neutralization reaction. Adipic acid is reacted with a stoichiometric amount of a sodium-containing base, such as sodium hydroxide or sodium carbonate[4][5][11][12]. For the synthesis of monosodium adipate, one molar equivalent of the base would be used.



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A generalized workflow for the synthesis of monosodium adipate.

Crystal Structure Analysis

The definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (XRD). This technique provides precise information on unit cell dimensions, space group symmetry, and atomic coordinates, which are crucial for understanding the material's properties.

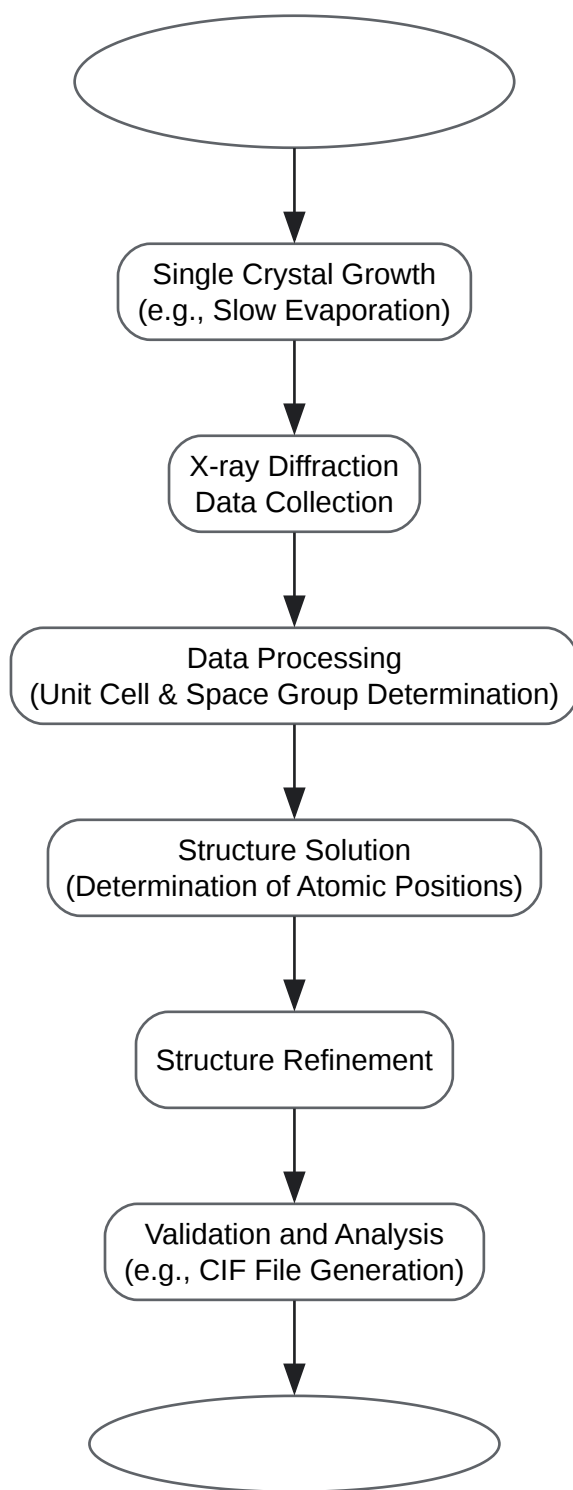
While a specific, publicly available crystal structure for monosodium adipate (**hexanedioic acid, sodium salt (1:)**) could not be identified, the structural data for a related compound,

tetraaquamagnesium adipate, is presented below as an illustrative example of the expected crystallographic parameters[13].

Parameter	Tetraaquamagnesium Adipate [Mg(H ₂ O) ₄ (C ₆ H ₈ O ₄)]
Crystal System	Orthorhombic
Space Group	Pbcn
Unit Cell Dimensions	a = 23.380(2) Å, b = 12.347(1) Å, c = 12.821(1) Å
Calculated Density	1.390 g/cm ³
Z (formula units per cell)	8

The determination of a crystal structure via single-crystal XRD follows a well-established experimental workflow.

1. **Crystal Growth:** High-quality single crystals of the target compound are grown. This is typically achieved by slow evaporation of a saturated solution, or by controlled cooling.
2. **Data Collection:** A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
3. **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell and space group. The atomic positions are then determined using computational methods (structure solution) and subsequently refined to best fit the experimental data.



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